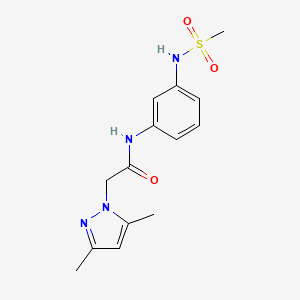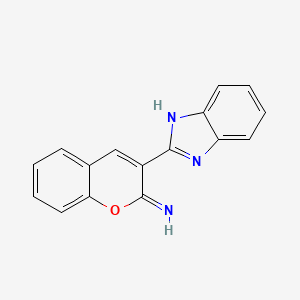![molecular formula C19H14N2O3S B6577732 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-55-1](/img/structure/B6577732.png)
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, also known as MTPT, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. MTPT has a unique chemical structure, which consists of a chromen-2-one core, a phenylamino group, and a thiazol group. This structure makes MTPT an interesting compound for research, as it has both hydrophobic and hydrophilic properties. MTPT has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has a number of potential applications in scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of compounds, including drugs and dyes. In biochemistry, this compound has been studied for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450.
Mecanismo De Acción
Target of Action
Chromanone, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It is plausible that 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one may interact with similar targets.
Mode of Action
Chromanone analogs have been shown to interact with various biological targets, leading to diverse biological activities
Biochemical Pathways
Chromanone and its analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone and its analogs have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it is relatively inexpensive. In addition, this compound has a unique chemical structure, which makes it an interesting compound for research. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has a number of potential future applications in scientific research. One potential future direction is the development of new drugs and therapies based on this compound. In addition, this compound could be used to develop new methods of synthesizing other compounds, or to study its potential as an enzyme inhibitor. This compound could also be used to study its potential as an antioxidant, or to study its potential as a neuroprotective agent. Finally, this compound could be used to study its potential to modulate the activity of certain neurotransmitters.
Métodos De Síntesis
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one can be synthesized in a variety of ways, but the most common method involves the reaction of 2-(phenylamino)-1,3-thiazol-4-yl chloride with 7-methoxychromen-2-one in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, and the product can be isolated and purified using column chromatography.
Propiedades
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-8-7-12-9-15(18(22)24-17(12)10-14)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVVWIFLZJOTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577703.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)

![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)